molecular formula C13H15N3O2 B12933212 5-(p-Acetylaminophenyl)-6-methyl-4,5-dihydro-3(2H)-pyridazinone CAS No. 117903-08-9

5-(p-Acetylaminophenyl)-6-methyl-4,5-dihydro-3(2H)-pyridazinone

Cat. No.: B12933212
CAS No.: 117903-08-9
M. Wt: 245.28 g/mol
InChI Key: WTVKXLVDCXVJMF-UHFFFAOYSA-N
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Description

Structural Significance of 3(2H)-Pyridazinone Core

The 3(2H)-pyridazinone core is a six-membered heterocyclic ring system featuring two adjacent nitrogen atoms at the 1- and 2-positions and a ketone group at the 3-position. This π-deficient aromatic system exhibits unique electronic properties due to the electron-withdrawing effects of the nitrogen atoms and carbonyl group, which enhance its ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets. The planar structure of the pyridazinone ring allows for optimal π-π stacking interactions with aromatic residues in enzyme active sites, a feature critical for its role in inhibiting phosphodiesterases (PDEs) and tyrosine kinases.

The keto-enol tautomerism of the 3(2H)-pyridazinone moiety further contributes to its reactivity. In aqueous environments, the equilibrium between the keto form (predominant at physiological pH) and the enol form enables adaptive binding to both hydrophobic and hydrophilic regions of target proteins. Substituents at the 4-, 5-, and 6-positions of the ring modulate this tautomerism, as seen in 5-(p-acetylaminophenyl)-6-methyl-4,5-dihydro-3(2H)-pyridazinone, where the 4,5-dihydro saturation reduces ring aromaticity, potentially enhancing conformational flexibility for target engagement.

Table 1: Key Structural Features of 3(2H)-Pyridazinone Derivatives

Feature Role in Bioactivity Example in 5-(p-Acetylaminophenyl)-6-methyl Derivative
π-Deficient ring Facilitates interactions with electron-rich enzyme pockets Core ring binds PDE-III active site
Keto-enol tautomerism Adaptive hydrogen bonding Stabilizes binding to kinase domains
4,5-Dihydro saturation Increases conformational flexibility Enhances selectivity for cardiac PDE isoforms

Pharmacophoric Features of p-Acetylaminophenyl Substitutions

The para-acetylaminophenyl group at the 5-position of the pyridazinone ring serves as a critical pharmacophore. The acetamide moiety (-NHCOCH₃) acts as a hydrogen bond donor-acceptor pair, mimicking natural substrates of enzymes such as cyclooxygenase-II (COX-II) and PDEs. The para substitution ensures optimal spatial alignment, positioning the acetyl group for hydrophobic interactions with enzyme subpockets while the amino group forms hydrogen bonds with conserved residues like Ser353 in COX-II.

Synthetic studies of N-acetyl-p-aminophenol derivatives highlight the importance of the acetamide group’s stability and purity in maintaining pharmacological activity. In 5-(p-acetylaminophenyl)-6-methyl-4,5-dihydro-3(2H)-pyridazinone, the methyl group at the 6-position sterically shields the acetamide moiety from metabolic degradation, prolonging its half-life in vivo. This substitution pattern is analogous to clinically used pyridazinones like Levosimendan, where alkyl groups enhance resistance to hepatic oxidation.

Key Interactions of the p-Acetylaminophenyl Group:

  • Hydrogen bonding: The acetamide’s NH donates a hydrogen bond to PDE-III’s Gln817 residue, while the carbonyl oxygen accepts a hydrogen bond from Tyr751.
  • Hydrophobic interactions: The acetyl methyl group occupies a hydrophobic cleft in COX-II, reducing solvent accessibility.
  • Conformational restraint: The para substitution restricts rotation, preorganizing the molecule for target binding.

Historical Development of Methyl-Dihydro Pyridazinone Analogues

The incorporation of methyl and dihydro modifications into pyridazinone derivatives emerged in the 1980s to address the limitations of early PDE inhibitors like Zardaverine, which exhibited short plasma half-lives due to rapid oxidation of the aromatic ring. Saturation of the 4,5-bond in 4,5-dihydropyridazinones, as seen in 5-(p-acetylaminophenyl)-6-methyl-4,5-dihydro-3(2H)-pyridazinone, was found to reduce metabolic susceptibility while retaining PDE-III affinity.

The 6-methyl group was introduced following structure-activity relationship (SAR) studies on cardiotonic agents such as Pimobendan. These studies revealed that small alkyl groups at the 6-position improved oral bioavailability by attenuating first-pass metabolism. Subsequent optimization efforts focused on hybridizing the methyl-dihydro pyridazinone core with arylacetamide pharmacophores, leading to dual-acting compounds with vasodilatory and anticancer properties.

Table 2: Evolution of Methyl-Dihydro Pyridazinone Analogues

Compound Class Structural Modification Therapeutic Application
Early pyridazinones Unsubstituted core Limited to inotropic agents
4,5-Dihydro derivatives Saturated 4,5-bond Enhanced metabolic stability
6-Methyl derivatives Alkyl substitution at C6 Improved pharmacokinetics
Hybrid acetamide analogs p-Acetylaminophenyl at C5 Dual PDE/kinase inhibition

Properties

CAS No.

117903-08-9

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

N-[4-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-4-yl)phenyl]acetamide

InChI

InChI=1S/C13H15N3O2/c1-8-12(7-13(18)16-15-8)10-3-5-11(6-4-10)14-9(2)17/h3-6,12H,7H2,1-2H3,(H,14,17)(H,16,18)

InChI Key

WTVKXLVDCXVJMF-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)CC1C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-4-yl)phenyl)acetamide typically involves the reaction of 3-methyl-6-oxo-1,4,5,6-tetrahydropyridazine with 4-aminophenylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-4-yl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C13H15N3O2
  • Molecular Weight : 245.31 g/mol
  • CAS Registry Number : 117903-08-9

The structure features a pyridazinone ring, which is known for its pharmacological importance, particularly in the development of anti-cancer and anti-inflammatory agents.

Anticancer Activity

Research indicates that 5-(p-Acetylaminophenyl)-6-methyl-4,5-dihydro-3(2H)-pyridazinone exhibits significant anticancer properties. Studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including:

Cell Line IC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These findings suggest that the compound may serve as a lead structure for developing new anticancer therapeutics by targeting specific signaling pathways involved in cell growth and survival .

Anti-inflammatory Effects

The compound has also demonstrated potential anti-inflammatory properties. In vitro studies revealed that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The following table summarizes the observed effects:

Treatment TNF-alpha Production (pg/mL) IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

This reduction indicates that the compound may be beneficial in treating inflammatory diseases .

Case Study on Tumor Growth Inhibition

In vivo experiments using xenograft models have shown that treatment with this compound resulted in a significant reduction in tumor size compared to controls. The study highlighted its potential as an effective agent for cancer therapy.

Safety and Toxicity Assessment

Toxicological evaluations indicate that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models. This aspect is crucial for its development as a pharmaceutical agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The pharmacological and physicochemical properties of pyridazinones are highly dependent on substituents. Below is a detailed comparison with structurally related compounds:

Compound Substituents Key Activities Potency/Advantages
5-(p-Acetylaminophenyl)-6-methyl-4,5-dihydro-3(2H)-pyridazinone 5-(p-acetylaminophenyl), 6-methyl Cardiotonic, antihypertensive Enhanced metabolic stability due to acetylated amine; moderate PDE III inhibition
6-(4-Aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone 6-(4-aminophenyl), 5-methyl Anti-inflammatory, antihypertensive Higher bioavailability but prone to oxidation; IC₅₀ = 0.8 µM in PDE III assays
Levosimendan (CAS 141505-33-1) 6-(4-aminophenyl), 5-methyl, tricyclic Cardiotonic (Ca²⁺ sensitizer) Clinically used; 10-fold higher inotropic activity than bicyclic analogues
7-Cyano-4,4a-dihydro-5H-indeno[1,2-c]pyridazin-3-one Rigid tricyclic framework with cyano Anti-inflammatory Lacks antihypertensive activity; COX-2 inhibition (IC₅₀ = 12 µM)
6-Phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives Variable substituents at positions 5/6 Cardiotonic, antiplatelet Compound 5a (6-phenyl-5-methyl) showed 80% inhibition of platelet aggregation

Key Findings

Substituent Effects on Activity: Methyl Group at Position 6: Enhances cardiotonic activity by stabilizing the dihydropyridazinone ring, as seen in 6-methyl derivatives like the target compound and Levosimendan . Acetylaminophenyl vs. Aminophenyl: Acetylation of the para-amine (target compound) reduces metabolic degradation compared to 6-(4-aminophenyl) analogues, which require protective groups in vivo . However, this modification may reduce PDE III inhibitory potency compared to unmodified amines .

Bicyclic vs. Tricyclic Frameworks: Bicyclic pyridazinones (e.g., target compound) exhibit moderate cardiotonic activity, while tricyclic derivatives like Levosimendan show superior efficacy due to enhanced Ca²⁺ sensitization . Rigidification of the 5-methyl-6-phenyl moiety into a tricyclic structure (e.g., indeno-pyridazinones) abolishes antihypertensive activity but introduces anti-inflammatory properties .

Biological Activity Profiles: Cardiotonic Activity: The target compound’s inotropic effect is comparable to early-stage cardiotonic agents (e.g., 50% increase in contractility at 10 µM) but less potent than Levosimendan . Antiplatelet Activity: Pyridazinones with 4,5-dihydro-3(2H)-pyridazinone cores and para-substituted phenyl groups (e.g., 6-phenyl derivatives) inhibit platelet aggregation by 60–80%, similar to aspirin .

Biological Activity

5-(p-Acetylaminophenyl)-6-methyl-4,5-dihydro-3(2H)-pyridazinone is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C₁₃H₁₅N₃O₂
  • CAS Number : 3088391
  • Molecular Weight : 245.28 g/mol

This pyridazinone derivative features a p-acetylaminophenyl group, which is crucial for its biological activity.

Pharmacological Activities

Research indicates that 5-(p-Acetylaminophenyl)-6-methyl-4,5-dihydro-3(2H)-pyridazinone exhibits a variety of pharmacological activities:

  • Analgesic Activity : The compound has shown potent analgesic effects comparable to non-steroidal anti-inflammatory drugs (NSAIDs), with reduced gastrointestinal side effects. This is attributed to its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the inflammatory process .
  • Anti-inflammatory Effects : Studies demonstrate that this compound effectively reduces inflammation by modulating the production of pro-inflammatory mediators. Its structural modifications enhance its anti-inflammatory potency while minimizing ulcerogenic risks .
  • Anticancer Potential : Preliminary studies reveal that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines, showing promising results in inhibiting cell growth .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The dual inhibition of COX and LOX enzymes leads to decreased synthesis of inflammatory mediators such as prostaglandins and leukotrienes.
  • Cell Cycle Arrest : In cancer cells, the compound induces cell cycle arrest, leading to apoptosis. This was observed in studies where treated cells showed increased markers for programmed cell death .
  • Antiplatelet Activity : The compound has demonstrated antiplatelet effects by inhibiting thromboxane A2 (TXA2) biosynthesis, which plays a critical role in platelet aggregation. This mechanism suggests potential use in cardiovascular therapies .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnalgesicPotent analgesic with low side effects ,
Anti-inflammatorySignificant reduction in inflammation
AnticancerCytotoxicity against MCF7 and NCI-H460 ,
AntiplateletInhibition of TXA2 biosynthesis

Case Study: Analgesic Efficacy

In a controlled study, 5-(p-Acetylaminophenyl)-6-methyl-4,5-dihydro-3(2H)-pyridazinone was administered to animal models suffering from induced pain. Results indicated a significant reduction in pain scores compared to control groups treated with traditional NSAIDs, highlighting its potential as an effective analgesic agent with fewer gastrointestinal complications .

Case Study: Anticancer Activity

In vitro studies involving the MCF7 breast cancer cell line revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. Further investigation into the mechanism showed that the compound induced apoptosis through caspase activation pathways .

Q & A

Q. What are the standard synthetic routes for 5-(p-acetylaminophenyl)-6-methyl-4,5-dihydro-3(2H)-pyridazinone and its derivatives?

The compound is typically synthesized via cyclocondensation reactions of hydrazines with α,β-unsaturated ketones or through substitution reactions on preformed pyridazinone scaffolds. Key steps include:

  • Cyclocondensation : Reacting substituted hydrazines with diketones or enones under acidic or basic conditions to form the pyridazinone core .
  • Substitution at the 6-position : Introducing the p-acetylaminophenyl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .
  • Methylation : Adding the 6-methyl group through reductive alkylation or using methylating agents like iodomethane . For example, Liu et al. (1998) synthesized analogs by substituting the 4-acylaminophenyl group via acylation of the parent 6-(4-aminophenyl) derivative .

Q. What are the primary biological targets and mechanisms of action for this compound class?

Derivatives of this scaffold exhibit:

  • Phosphodiesterase III (PDE III) inhibition : Enhancing cardiac contractility by increasing cAMP levels, as seen in studies comparing bicyclic and tricyclic pyridazinones .
  • Antiplatelet activity : Inhibiting ADP-induced platelet aggregation via interference with thromboxane A2 pathways, as demonstrated in vitro assays using rabbit platelets .
  • Positive inotropic effects : Improving heart muscle contraction efficiency, with some derivatives surpassing digoxin in potency .

Q. What experimental models are commonly used to evaluate antiplatelet activity?

Researchers employ:

  • In vitro platelet-rich plasma (PRP) assays : Measuring inhibition of ADP- or collagen-induced aggregation using aggregometry (e.g., Liu et al. 1998 used rabbit PRP to test 6-(4-substitutedacylamidophenyl) derivatives) .
  • Ex vivo models : Administering compounds to animals and assessing platelet function in blood samples .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl group introduction) impact potency and selectivity?

  • Methylation at the 5-position : Enhances PDE III inhibitory activity in tricyclic derivatives but reduces potency in bicyclic analogs, suggesting divergent SAR trends depending on ring topology .
  • Substituents on the phenyl ring : Electron-withdrawing groups (e.g., nitro, acetyl) at the para position improve antiplatelet activity, while bulky groups reduce bioavailability .
  • Chirality : The (R)-enantiomer of 5-methyl derivatives (e.g., SKF-93505) shows superior cardiotonic activity compared to the (S)-form, emphasizing the need for enantioselective synthesis .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from:

  • Variability in assay conditions : Differences in species (e.g., rabbit vs. human platelets) or cAMP measurement protocols.
  • Purity of enantiomers : Racemic mixtures may obscure activity trends; chiral HPLC or asymmetric synthesis is critical for unambiguous SAR analysis .
  • Off-target effects : Use kinase profiling panels or CRISPR-edited cell lines to isolate PDE III-specific effects .

Q. What strategies optimize PDE isoform selectivity to minimize side effects (e.g., arrhythmias)?

  • Computational docking : Mapping interactions between pyridazinone derivatives and PDE III vs. PDE V active sites to guide substituent design .
  • Hybrid analogs : Combining pyridazinone cores with fragments known for isoform selectivity (e.g., Wang et al. 2007 fused benzamide groups to enhance PDE III binding) .

Q. How does the acetylaminophenyl group influence pharmacokinetic properties?

  • Metabolic stability : The acetyl group reduces first-pass metabolism compared to free amines, as shown in pharmacokinetic studies of related compounds .
  • Solubility : Polar acyl groups improve aqueous solubility, but may require prodrug strategies for membrane permeability .

Methodological Recommendations

  • For SAR studies : Prioritize enantiomerically pure samples synthesized via asymmetric catalysis or chiral resolution .
  • For in vivo models : Use Langendorff isolated heart preparations to evaluate cardiotonic effects without systemic interference .
  • For data reproducibility : Adopt standardized aggregation protocols (e.g., Born aggregometry) and report IC50 values with 95% confidence intervals .

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